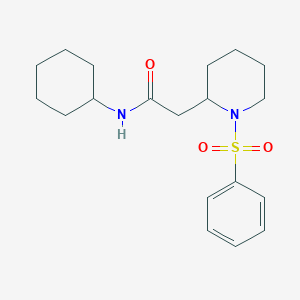

N-cyclohexyl-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Synthesis of Biologically Active Piperidines

Piperidine derivatives are crucial for designing drugs with various pharmacological activities. The development of cost-effective methods for synthesizing substituted piperidines is a key area of research. These derivatives can lead to the formation of new compounds with potential as therapeutic agents .

Antimicrobial Applications

Piperidine derivatives have been studied for their antimicrobial properties. For instance, Schiff bases derived from piperidin-4-yl)ethanamine have shown promising results against several types of bacteria. This indicates that our compound of interest could potentially be developed into new antimicrobial agents .

Pancreatic Lipase Inhibition

Some piperidine derivatives have been identified as novel pancreatic lipase inhibitors, which could be used in the treatment of obesity. The inhibition of pancreatic lipase is a strategy for reducing the absorption of dietary fats .

Antioxidant Properties

Piperidine derivatives can exhibit good antioxidant activity. Antioxidants are important for protecting the body from oxidative stress, which can lead to various chronic diseases. The antioxidant potential of these compounds can be compared to standard antioxidants like Trolox .

Antiviral Activity

The antiviral activity of piperidine derivatives, including their interactions with various viruses such as H1N1 influenza virus and HSV, has been explored through molecular docking studies. These studies help in understanding the binding affinities of piperidine derivatives to the active sites of viruses .

Pharmacological Applications

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, including alkaloids. They play a significant role in the pharmaceutical industry, and their pharmacological applications are vast, ranging from central nervous system agents to cardiovascular drugs .

作用机制

Target of Action

The primary target of the compound, also known as N-cyclohexyl-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide, is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a driver oncogene and its specific blockade has been shown to be an effective therapeutic approach against multiple human cancers .

Mode of Action

The compound significantly inhibits EGFR signaling in human lung cancer cells, as evidenced by decreased phosphorylation of EGFR, ERK, and Akt . This inhibition of EGFR signaling results in the attenuation of EGF-induced cell proliferation and migration in a dose-dependent manner .

Biochemical Pathways

The compound affects the EGFR signaling pathway, which is a critical pathway in cell proliferation and migration . By inhibiting the phosphorylation of EGFR, ERK, and Akt, the compound disrupts the normal functioning of this pathway, leading to decreased cell proliferation and migration .

Result of Action

The compound’s action results in the significant inhibition of EGFR signaling in human lung cancer cells . This leads to a decrease in EGF-induced cell proliferation and migration, thereby potentially slowing down the progression of the cancer . The compound has also been shown to inhibit the T790M mutation in NCI-H1975 cells and potentiate the effect of gefitinib against resistant cells .

属性

IUPAC Name |

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-cyclohexylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O3S/c22-19(20-16-9-3-1-4-10-16)15-17-11-7-8-14-21(17)25(23,24)18-12-5-2-6-13-18/h2,5-6,12-13,16-17H,1,3-4,7-11,14-15H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMEGXTBWACFFKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3001145.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)furan-2-carboxamide](/img/structure/B3001147.png)

![2-Methyl-4-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B3001148.png)

![(7-Ethoxybenzofuran-2-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B3001150.png)

![2-[3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B3001154.png)

![N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B3001159.png)